![molecular formula C16H25N3O4 B2695872 methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate CAS No. 1803610-36-7](/img/structure/B2695872.png)
methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate” is a complex organic compound. It contains several functional groups including a pyrazole ring, a pyrrolidine ring, a tert-butyl group, and a methoxyethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and pyrrolidine rings would likely contribute to the rigidity of the molecule, while the tert-butyl and methoxyethyl groups could influence its overall polarity .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The pyrazole and pyrrolidine rings might undergo reactions typical of heterocyclic compounds, while the tert-butyl and methoxyethyl groups could participate in various substitution or elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of polar functional groups, the rigidity of the molecule, and its overall size and shape could affect properties like solubility, melting point, boiling point, and reactivity .
Scientific Research Applications
Metabolic Pathway Characterization
Research on related compounds, such as those involving tert-butyl groups and pyrazole moieties, has led to detailed investigations into their metabolic pathways. For example, the study by C. Prakash et al. (2008) explored the CYP2C8- and CYP3A-mediated C-demethylation of a prostaglandin E2 agonist, revealing complex metabolic pathways including oxidation and C-demethylation processes. This research is significant for understanding the metabolic fate of similar compounds in liver microsomes, suggesting pathways that might also apply to the compound (Prakash et al., 2008).
Antitumor Activity
The synthesis and potential antitumor activity of related compounds have been a significant area of research. R. Abonía et al. (2011) synthesized novel 1,2,5-trisubstituted benzimidazoles, showing high activity against various cancer cell lines. This research indicates the potential for compounds with similar structures to be developed as antitumor agents, demonstrating the importance of structural modifications for enhancing biological activity (Abonía et al., 2011).
Reaction Mechanisms and Synthesis
The exploration of reaction mechanisms and synthesis of related chemical structures provides valuable insights into the chemical properties and potential applications of these compounds. For instance, A. Srikrishna et al. (2010) revised the structure of a product obtained from the reaction of dialkyl 2-butynoate with aniline and formaldehyde, highlighting the importance of accurate structural characterization for understanding chemical reactivity and for the synthesis of novel compounds (Srikrishna et al., 2010).
Catalytic Applications
Research by Kamlesh Kumar et al. (2017) on palladium(II) complexes bearing mixed tridentate ligands for methoxycarbonylation of selected 1-alkenes showcases the utility of pyrazole-containing compounds in catalysis. This work demonstrates the role of structural features in the catalytic performance and the potential for similar compounds to be used in synthetic applications (Kumar et al., 2017).
Mechanoluminescence and OLED Applications
The study by Li-min Huang et al. (2013) on Pt(II) phosphors bearing pyrazolate chelates for OLEDs exemplifies the application of pyrazole-containing compounds in materials science. These compounds exhibit mechanoluminescence and are used in high-efficiency OLEDs, suggesting potential uses for similar chemical structures in advanced electronic and photonic devices (Huang et al., 2013).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent or intermediate in a chemical reaction, its mechanism would depend on the specific reaction conditions .
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its properties and the context in which it’s being used. It could potentially be used in the development of new pharmaceuticals, as a reagent or intermediate in chemical synthesis, or in the study of the properties and reactivity of pyrazole and pyrrolidine rings .
properties
IUPAC Name |
methyl 1-tert-butyl-2-[1-(2-methoxyethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4/c1-16(2,3)19-13(20)8-12(15(21)23-5)14(19)11-9-17-18(10-11)6-7-22-4/h9-10,12,14H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHHNXBBVFYCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(C(CC1=O)C(=O)OC)C2=CN(N=C2)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

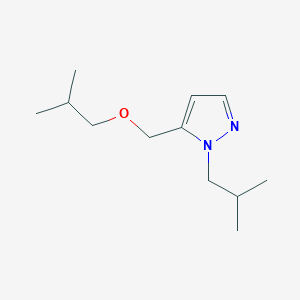
![3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2695791.png)
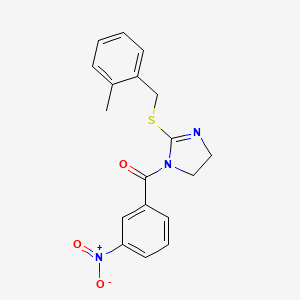
![N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2695795.png)
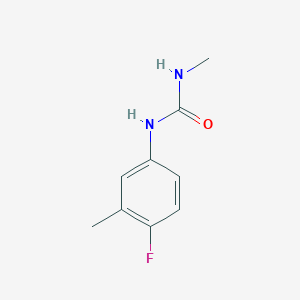
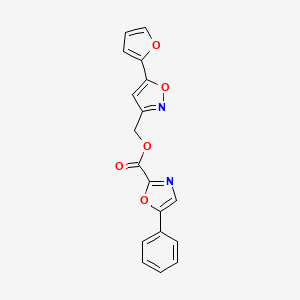


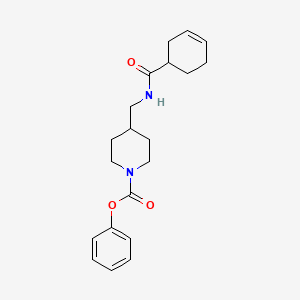
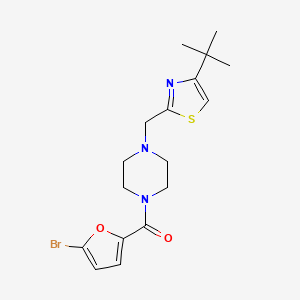
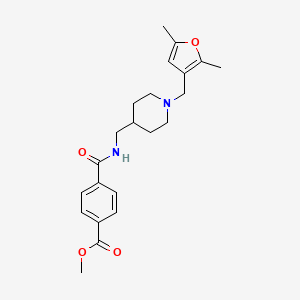
![2-Chloro-1-(5,5-difluoro-2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one](/img/structure/B2695810.png)

![[2-(1H-Indol-3-yl)-ethyl]-pyridin-3-ylmethyl-amine hydrochloride](/img/structure/B2695812.png)